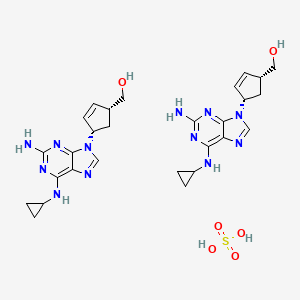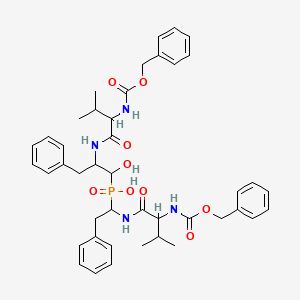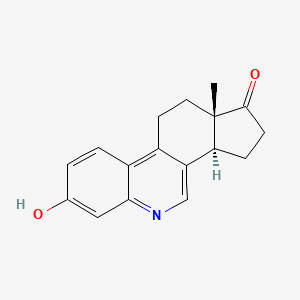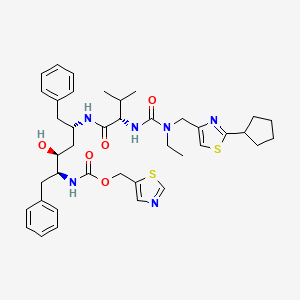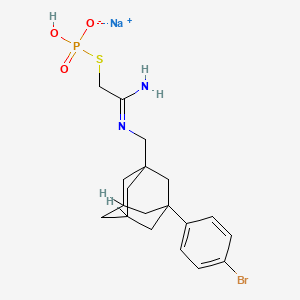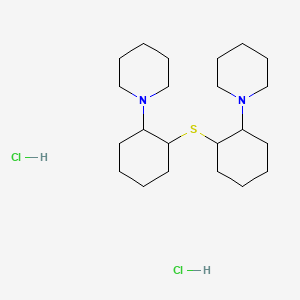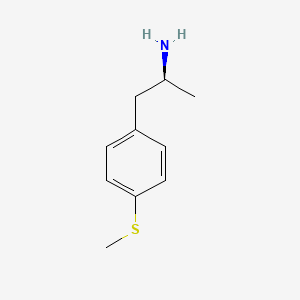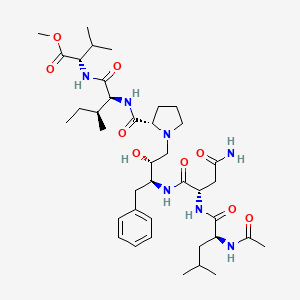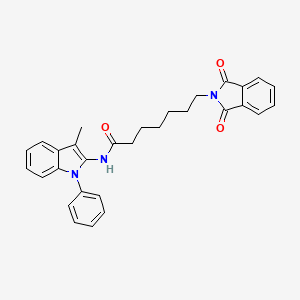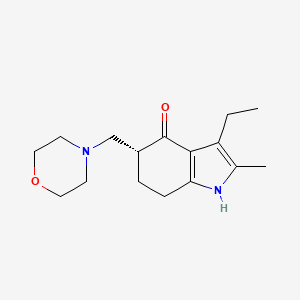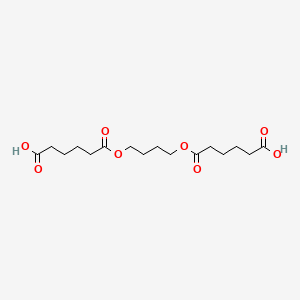
1,4-Butylene glycol diadipate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Butylene glycol diadipate is a chemical compound with the molecular formula C16H26O8. It is a type of polyester formed by the reaction of 1,4-butanediol and adipic acid. This compound is known for its flexibility, biodegradability, and excellent mechanical properties, making it a valuable material in various industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
1,4-Butylene glycol diadipate is synthesized through a polycondensation reaction between 1,4-butanediol and adipic acid. The reaction typically occurs under high temperature and vacuum conditions to remove water formed during the reaction. The process involves heating the reactants to around 180-200°C in the presence of a catalyst, such as tetrabutyl titanate or stannous octanoate .
Industrial Production Methods
In industrial settings, the production of this compound involves continuous polycondensation processes. The reactants are fed into a reactor where they undergo esterification and polycondensation. The resulting polymer is then extruded, cooled, and pelletized for further use .
化学反応の分析
Types of Reactions
1,4-Butylene glycol diadipate undergoes various chemical reactions, including:
Esterification: Reaction with alcohols to form esters.
Hydrolysis: Breakdown into its monomers in the presence of water and catalysts.
Transesterification: Exchange of ester groups with other alcohols.
Common Reagents and Conditions
Esterification: Catalysts like sulfuric acid or p-toluenesulfonic acid are used.
Hydrolysis: Acidic or basic conditions with catalysts such as hydrochloric acid or sodium hydroxide.
Transesterification: Catalysts like sodium methoxide or titanium alkoxides.
Major Products Formed
Esterification: Formation of various esters depending on the alcohol used.
Hydrolysis: Formation of 1,4-butanediol and adipic acid.
Transesterification: Formation of new esters with different alcohol groups.
科学的研究の応用
1,4-Butylene glycol diadipate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of biodegradable polymers and copolymers.
Biology: Studied for its biocompatibility and biodegradability, making it suitable for biomedical applications such as drug delivery systems and tissue engineering.
Medicine: Investigated for its potential use in medical devices and implants due to its flexibility and biocompatibility.
Industry: Utilized in the production of flexible packaging materials, adhesives, and coatings.
作用機序
The mechanism of action of 1,4-butylene glycol diadipate involves its ability to form flexible and biodegradable polymers. The molecular structure allows for the formation of long polymer chains with ester linkages, which can be broken down by hydrolytic and enzymatic processes. This biodegradability is a key feature that makes it suitable for various applications, particularly in environmentally friendly materials .
類似化合物との比較
Similar Compounds
Poly(ethylene adipate): Formed by the reaction of ethylene glycol and adipic acid. It has similar biodegradability but different mechanical properties.
Poly(propylene glycol adipate): Formed by the reaction of propylene glycol and adipic acid. It has different flexibility and thermal properties.
Poly(1,6-hexanediol adipate): Formed by the reaction of 1,6-hexanediol and adipic acid.
Uniqueness
1,4-Butylene glycol diadipate is unique due to its balance of flexibility, biodegradability, and mechanical strength. Its specific molecular structure allows for a wide range of applications, particularly in areas where both flexibility and environmental sustainability are important .
特性
CAS番号 |
53212-17-2 |
|---|---|
分子式 |
C16H26O8 |
分子量 |
346.37 g/mol |
IUPAC名 |
6-[4-(5-carboxypentanoyloxy)butoxy]-6-oxohexanoic acid |
InChI |
InChI=1S/C16H26O8/c17-13(18)7-1-3-9-15(21)23-11-5-6-12-24-16(22)10-4-2-8-14(19)20/h1-12H2,(H,17,18)(H,19,20) |
InChIキー |
LERHUIIYMDMWNC-UHFFFAOYSA-N |
正規SMILES |
C(CCC(=O)OCCCCOC(=O)CCCCC(=O)O)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


